molecular formula C4H9NO3 B021464 2-Methyl-D-serine CAS No. 81132-44-7

2-Methyl-D-serine

Cat. No. B021464
CAS RN: 81132-44-7
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-SCSAIBSYSA-N
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Description

2-Methyl-D-serine (2MDS) is an amino acid derivative of D-serine, an endogenous amino acid that is involved in neurotransmission. It has been studied for its potential therapeutic applications in a variety of diseases, including schizophrenia, Alzheimer’s disease, and Parkinson’s disease. 2MDS has also been studied for its potential use as a synthetic reagent in the laboratory.

Mechanism of Action

Target of Action

2-Methyl-D-serine is a derivative of D-serine, which is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

This compound, similar to D-serine, likely interacts with the NMDA receptor. D-serine binds to the glycine site of the NMDA receptor, enhancing its activity . This interaction results in increased synaptic plasticity, contributing to learning and memory processes .

Biochemical Pathways

D-serine is synthesized from L-serine by the enzyme serine racemase . It’s involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . D-serine can also contribute to brain function and may be useful in the therapy of certain conditions .

Pharmacokinetics

D-serine is metabolized by D-amino acid oxidase (DAAO), a flavin adenine dinucleotide (FAD)-dependent enzyme . This metabolism plays a significant role in the pharmacokinetics of D-serine .

Result of Action

The activation of NMDA receptors by D-serine has several molecular and cellular effects. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration . These effects are crucial for cognitive functions like learning and memory .

Action Environment

Environmental factors can influence the action of this compound. For instance, D-serine has been implicated in sleep regulation, where environmental changes like light-dark cycles could potentially influence its action . Furthermore, certain pathological conditions like Alzheimer’s disease and schizophrenia have been associated with altered levels of D-serine .

Safety and Hazards

2-Methyl-D-serine should be used in accordance with routine laboratory safety practices . It should be properly handled and stored in accordance with relevant laboratory guidelines and regulations . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

2-Methyl-D-serine participates in biochemical reactions similar to its parent compound, D-serine. D-serine is known to act as a co-agonist of the N-methyl-D-aspartate receptor (NMDAR), a key glutamate receptor in the central nervous system . It is reasonable to hypothesize that this compound may interact with similar enzymes, proteins, and other biomolecules as D-serine.

Cellular Effects

D-serine, from which this compound is derived, is known to play vital roles in brain physiology and neuropsychiatric disorders . It can be postulated that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

D-serine is known to bind to the GluN1 subunit of the NMDAR, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

D-serine has been shown to produce antidepressant-like effects in mice

Metabolic Pathways

D-serine is primarily generated from levorotary serine (L-Ser) through a racemization reaction by serine racemase (SR), a pyridoxal 5′-phosphate-dependent enzyme . It is possible that this compound may be involved in similar metabolic pathways.

Subcellular Localization

Nmdars, with which D-serine interacts, are known to have diverse subcellular localizations . It is possible that this compound may have similar subcellular localizations.

properties

IUPAC Name

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331428
Record name 2-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81132-44-7
Record name 2-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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